Solifenacin-13C6 Succinate
Description
Properties
Molecular Formula |
C₂₁¹³C₆H₃₂N₂O₆ |
|---|---|
Molecular Weight |
486.51 |
Synonyms |
(1S)-(3R)-1-Azabicyclo[2.2.2]oct-3-yl 3,4-Dihydro-1-phenyl-2(1H)-_x000B_isoquinolinecarboxylate-13C6 Butanedioic Acid; (1S)-3,4-Dihydro-1-phenyl-2(1H)-_x000B_isoquinolinecarboxylic Acid (3R)-1-Azabicyclo-[2.2.2]oct-3-yl Ester-13C6 Succinate Salt; _x000B_Vesicare-13C6; |
Origin of Product |
United States |
Advanced Synthetic Strategies and Comprehensive Characterization of Solifenacin 13c6 Succinate
Methodologies for Stereoselective Synthesis of Solifenacin-13C6 Succinate (B1194679)
The synthesis of Solifenacin-13C6 Succinate requires a multi-step approach that prioritizes stereoselectivity, isotopic fidelity, and high chemical yield. The core strategy involves the synthesis of a 13C6-labeled precursor, which is then incorporated into the Solifenacin (B1663824) skeleton.
Incorporation of 13C-Labeled Precursors into the Solifenacin Skeleton
A plausible and efficient synthetic route commences with a 13C6-labeled aromatic precursor, such as [13C6]-phenol. This starting material provides the foundation for the isotopically labeled phenyl group within the tetrahydroisoquinoline moiety of Solifenacin. The synthesis of the key intermediate, (1S)-1-(phenyl-13C6)-1,2,3,4-tetrahydroisoquinoline, can be achieved through an asymmetric synthesis, for instance, via the addition of a phenylethylzinc reagent derived from [13C6]-benzene to an imine N-oxide, followed by reductive cleavage.
The subsequent steps mirror the established synthetic pathways for unlabeled Solifenacin. The labeled (1S)-1-(phenyl-13C6)-1,2,3,4-tetrahydroisoquinoline is reacted with an appropriate chloroformate to yield a carbamate (B1207046) intermediate. This intermediate is then coupled with (R)-quinuclidin-3-ol to stereoselectively form the Solifenacin-13C6 base. Finally, treatment with succinic acid affords the desired this compound salt.
Purification Techniques for High-Purity this compound
Achieving high chemical and isotopic purity is essential for the use of this compound as an internal standard. A combination of purification techniques is typically employed.
| Purification Technique | Purpose | Key Parameters to Control |
| Flash Chromatography | Removal of non-isotopically labeled impurities and reaction byproducts from synthetic intermediates. | Stationary phase (e.g., silica (B1680970) gel), mobile phase composition. |
| Preparative HPLC | Final purification of the Solifenacin-13C6 base to achieve high chemical purity (>98%). | Column type (e.g., C18), mobile phase gradient, flow rate. |
| Recrystallization | Purification of the final this compound salt to remove residual impurities. | Solvent system, temperature profile for cooling. |
| Lyophilization | Removal of final traces of solvent to yield a stable, amorphous or crystalline solid. | Temperature, pressure. |
Table 1: Purification Techniques for High-Purity this compound
Advanced Spectroscopic and Chromatographic Characterization for Isotopic Confirmation
Comprehensive analytical techniques are employed to confirm the chemical structure, isotopic enrichment, and purity of the synthesized this compound.
High-Resolution Mass Spectrometry for Isotopic Enrichment and Purity Analysis
High-resolution mass spectrometry (HRMS) is the primary tool for determining the isotopic enrichment and confirming the elemental composition of this compound.
Key HRMS Parameters and Expected Results:
| Parameter | Description |
| Mass Analyzer | Instruments such as Orbitrap or FT-ICR are used for their high resolving power, which is crucial to separate the isotopologue peaks from potential isobaric interferences. |
| Ionization Technique | Electrospray ionization (ESI) in positive ion mode is typically used to generate the protonated molecular ion [M+H]+. |
| Expected Molecular Ion | The theoretical exact mass of the protonated molecular ion of Solifenacin-13C6 is calculated. The observed mass from HRMS should be within a narrow mass tolerance (e.g., < 5 ppm) of the theoretical value. |
| Isotopic Distribution | The mass spectrum will show a characteristic isotopic cluster. The most abundant peak will correspond to the molecule containing six 13C atoms. The relative intensities of the M+1, M+2, etc., peaks are analyzed to confirm the degree of isotopic enrichment. |
The isotopic purity is determined by comparing the peak area of the 13C6-labeled compound to any unlabeled (12C) Solifenacin present in the sample.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Positional Isotopic Labeling Verification
Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for confirming the precise location of the 13C labels within the Solifenacin molecule. Both 1H and 13C NMR spectra provide crucial structural information.
Expected NMR Spectral Features:
1H NMR: The proton spectrum of this compound will exhibit characteristic couplings between the protons on the labeled phenyl ring and the attached 13C atoms (¹JCH, ²JCH, etc.). These couplings will result in the splitting of the aromatic proton signals into doublets or more complex multiplets, providing definitive evidence of 13C incorporation at those positions. The integration of the aromatic signals will also be consistent with the structure.
13C NMR: The carbon spectrum will show six significantly enhanced signals in the aromatic region corresponding to the 13C-labeled phenyl group. The chemical shifts of these signals will be consistent with those of the unlabeled Solifenacin, confirming that the isotopic labeling has not altered the chemical structure. The absence of strong signals for the unlabeled phenyl carbons further confirms high isotopic enrichment.
Table 2: Expected 13C NMR Chemical Shifts for the Labeled Phenyl Group of Solifenacin-13C6 (Note: Exact chemical shifts may vary slightly depending on the solvent and other experimental conditions.)
| Carbon Atom (Phenyl Ring) | Expected Chemical Shift (ppm) |
| C1' (ipso) | ~142 |
| C2'/C6' | ~128 |
| C3'/C5' | ~129 |
| C4' | ~127 |
Chromatographic Purity Assessment of Synthesized this compound
The determination of chemical purity is a critical step in the characterization of synthesized isotopically labeled compounds such as this compound. High-Performance Liquid Chromatography (HPLC), particularly in the reverse-phase mode (RP-HPLC), stands as the predominant analytical technique for this purpose. The methods established for the unlabeled Solifenacin Succinate are directly applicable for assessing the purity of its 13C6 isotopologue, as the isotopic substitution results in a negligible difference in chromatographic behavior. These methods are designed to separate the main compound from any process-related impurities, starting materials, or degradation products.
The fundamental principle of RP-HPLC involves the partitioning of the analyte between a nonpolar stationary phase (typically C8 or C18 alkyl chains bonded to silica) and a polar mobile phase. By precisely controlling the composition of the mobile phase, column temperature, and flow rate, a high degree of separation can be achieved. Detection is most commonly performed using an ultraviolet (UV) detector, as the chromophoric structure of the solifenacin molecule allows for sensitive detection at specific wavelengths, frequently cited between 210 nm and 225 nm. acgpubs.orgajpaonline.comijrpr.com
A variety of RP-HPLC methods have been developed and validated for the analysis of Solifenacin Succinate, demonstrating the robustness of this technique for purity and impurity profiling. ajpaonline.comrjptonline.orgtnsroindia.org.in These methods are validated according to the International Council for Harmonisation (ICH) guidelines, ensuring parameters such as specificity, linearity, precision, accuracy, and robustness meet stringent criteria for pharmaceutical analysis. tnsroindia.org.inakjournals.comscirp.org The specificity of the method ensures that the peak corresponding to Solifenacin is well-resolved from any potential impurities, with resolution values between the main peak and the closest eluting impurity being a key performance indicator. researchgate.netpharmacophorejournal.com
For a comprehensive purity assessment of a newly synthesized batch of this compound, a validated, stability-indicating HPLC method is employed. Such a method is capable of separating the active pharmaceutical ingredient (API) from its degradation products that might form under various stress conditions (e.g., acid, base, oxidation, heat, and light). ijrpr.comakjournals.com This confirms that the analytical procedure is suitable for its intended purpose of accurately quantifying the purity of the compound.
The following data table summarizes various chromatographic conditions reported in the literature for the analysis of Solifenacin Succinate, which are suitable for assessing the purity of this compound.
Table 1: Reported RP-HPLC Methods for Purity Analysis of Solifenacin Succinate
| Stationary Phase (Column) | Mobile Phase | Flow Rate (mL/min) | Detection Wavelength (nm) | Reported Retention Time (min) | Reference |
|---|---|---|---|---|---|
| Enable ODS C18 (250x4.6mm, 5µm) | Acetonitrile (B52724):Water (80:20 v/v) | 1.0 | 225 | 2.92 | ajpaonline.com |
| Sunfire C8 (150x4.6mm, 5µm) | Buffer:Methanol (B129727):Acetonitrile (45:45:10 v/v) | 1.0 | 220 | 2.94 | rjptonline.org |
| Waters Symmetry Shield RP8 (250x4.6mm, 5µm) | A: Buffer:ACN (70:30) B: Buffer:ACN:MeOH (50:50) | 1.0 | 220 | 8.45 | tnsroindia.org.in |
| Oyster BDS C8 (250x4.6mm, 5µm) | 10mM Ammonium (B1175870) Formate (B1220265) (pH 3):ACN:MeOH (52.5:37.5:10) | 0.7 | 210 | 13.83 | akjournals.com |
| Phenomenex Luna C18 (150x4.6mm, 5µm) | pH 3.0 Octane Sulphonic Acid:Acetonitrile (60:40) | 1.0 | 220 | ~10 (run time) | ijrpr.com |
ACN: Acetonitrile, MeOH: Methanol
Detailed Research Findings
Research has focused on developing simple, rapid, and reliable isocratic RP-HPLC methods for routine quality control. For instance, a method using an Enable ODS C18 column with a mobile phase of acetonitrile and water (80:20 v/v) demonstrated a short retention time of 2.92 minutes, making it suitable for high-throughput analysis. ajpaonline.com This method was validated for linearity over a concentration range of 10–100 µg/ml with a correlation coefficient of 0.998. ajpaonline.com The limit of detection (LOD) and limit of quantitation (LOQ) were found to be 0.025 µg/ml and 0.085 µg/ml, respectively, indicating high sensitivity. ajpaonline.com
Other studies have explored different stationary phases, such as C8 columns, and various mobile phase compositions, including buffered solutions, to optimize the separation of solifenacin from its specific impurities like solifenacin N-oxide. rjptonline.orgresearchgate.net For example, a method using an Oyster BDS C8 column and a mobile phase containing ammonium formate buffer, acetonitrile, and methanol achieved excellent separation of the drug from its degradation products. akjournals.com This stability-indicating method was validated over a concentration range of 2-100 µg/mL with a correlation coefficient of 0.9999. akjournals.com The LOD and LOQ for this method were reported as 0.07 µg/mL and 0.21 µg/mL, respectively. akjournals.com
The successful application of these validated methods ensures that the synthesized this compound meets the required purity specifications, confirming the absence of significant levels of impurities that could compromise the results of studies where this labeled compound is used.
Development and Validation of High Sensitivity Bioanalytical Methodologies Utilizing Solifenacin 13c6 Succinate
Principles of Isotope Dilution Mass Spectrometry in Quantitative Bioanalysis for Research
Isotope dilution mass spectrometry (IDMS) is a powerful technique for the precise quantification of analytes in complex matrices. osti.govnih.gov This method relies on the addition of a known amount of an isotopically labeled version of the analyte, known as an internal standard (IS), to the sample. osti.gov In this case, Solifenacin-13C6 Succinate (B1194679), which contains six carbon-13 atoms, serves as the ideal internal standard for the quantification of solifenacin (B1663824).
The fundamental principle of IDMS lies in the assumption that the isotopically labeled internal standard behaves identically to the endogenous analyte during sample preparation, chromatography, and ionization in the mass spectrometer. nih.gov Because the labeled and unlabeled compounds co-elute and experience the same potential for matrix effects (ion suppression or enhancement), the ratio of their signals in the mass spectrometer provides a highly accurate and precise measure of the analyte's concentration, independent of sample loss during processing or variations in instrument response. osti.govnih.gov The use of a stable isotope-labeled internal standard like Solifenacin-13C6 Succinate is considered the gold standard in quantitative bioanalysis as it corrects for variability, leading to highly reliable and reproducible results. nih.gov
Optimized Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method Development
A highly sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is essential for the accurate quantification of solifenacin in biological samples for research purposes.
Selection of Chromatographic Conditions for Solifenacin and this compound Separation
Effective chromatographic separation is critical to distinguish solifenacin and its internal standard from other components in the biological matrix. Several studies have detailed optimized chromatographic conditions. For instance, a Gemini-NX C18 column (50 × 4.6 mm, 5 µm) has been successfully used with a mobile phase consisting of 5 mM ammonium (B1175870) formate (B1220265) (pH 3.0) and methanol (B129727) (20:80 v/v) at a flow rate of 0.4 mL/min. d-nb.info Another method utilized a C18 column with a mobile phase of acetonitrile (B52724) and water (80:20, v/v) at a flow rate of 1 mL/min. bioline.org.br A pentafluorophenylpropylsilica column (50×4mm, 3μm particles) with a mobile phase of methanol and 100mM ammonium acetate (B1210297) containing 1% formic acid (90:10, v/v) has also been reported. nih.gov These conditions ensure good peak shape and resolution for both solifenacin and its deuterated internal standard, Solifenacin-d5, which has similar chromatographic behavior to this compound. d-nb.infonih.gov The total run time for such methods can be as short as 2.0 to 4.0 minutes, allowing for high-throughput analysis. d-nb.infoitmedicalteam.pl
Development of Mass Spectrometric Detection Parameters for Enhanced Specificity and Sensitivity
Tandem mass spectrometry (MS/MS) provides a high degree of specificity and sensitivity for detecting and quantifying solifenacin. The mass spectrometer is typically operated in the positive electrospray ionization (ESI) mode. ubbcluj.ro Multiple reaction monitoring (MRM) is employed to selectively detect the transition of the parent ion to a specific product ion for both solifenacin and its internal standard.
For solifenacin, a common MRM transition is m/z 363.2 → 193.2. d-nb.inforesearchgate.net For a deuterated internal standard like Solifenacin-d5, the transition is m/z 368.2 → 198.2. d-nb.inforesearchgate.net It is expected that for this compound, the parent ion would have a mass-to-charge ratio approximately 6 units higher than solifenacin. Optimized source parameters include nebulizer gas, ion spray voltage, source temperature, collision gas, and curtain gas. itmedicalteam.pl Compound-specific parameters such as declustering potential, entrance potential, and collision energy are fine-tuned to maximize the signal intensity for each transition. itmedicalteam.pl
Strategies for Mitigating Matrix Effects in Complex Biological Samples for Preclinical Research
Matrix effects, which are the suppression or enhancement of ionization by co-eluting endogenous components of the biological sample, can significantly impact the accuracy and precision of an assay. nih.gov Several strategies are employed to minimize these effects in preclinical research.
Sample Preparation: Effective sample preparation is the first line of defense. Liquid-liquid extraction (LLE) using solvents like tert-butyl methyl ether has proven effective in removing interfering substances from plasma. bioline.org.brresearchgate.net Protein precipitation with solvents such as methanol is another common technique. nih.gov These methods aim to isolate the analyte and its internal standard from the bulk of the matrix components. nih.gov
Chromatographic Separation: Optimizing the chromatographic conditions to separate the analyte from matrix interferences is crucial. nih.gov
Stable Isotope-Labeled Internal Standard: The use of a stable isotope-labeled internal standard like this compound is the most effective way to compensate for matrix effects. chromatographyonline.com Since the internal standard is chemically identical to the analyte, it experiences the same degree of ion suppression or enhancement, ensuring the ratio of analyte to internal standard remains constant and the quantification accurate. chromatographyonline.com
Method Validation: The matrix effect is quantitatively assessed during method validation by comparing the response of the analyte in post-extraction spiked samples with the response in a neat solution. innovareacademics.in The coefficient of variation of the matrix factor across different lots of the biological matrix should be within acceptable limits (typically ≤15%). innovareacademics.in
Rigorous Bioanalytical Method Validation for Research Applications
A bioanalytical method must be rigorously validated to ensure its reliability for research applications. scirp.orgnih.gov Validation is performed according to international guidelines and assesses several key parameters. bioline.org.brubbcluj.ro
Assessment of Linearity, Accuracy, and Precision Across Research Concentration Ranges
Linearity: The linearity of the method is established by analyzing calibration curves prepared by spiking known concentrations of solifenacin into the biological matrix. bioline.org.br The relationship between the peak area ratio (analyte/internal standard) and the concentration should be linear over a defined range. researchgate.net Research has demonstrated linearity for solifenacin assays in ranges such as 0.1-100.0 ng/mL and 0.5–60.0 ng/mL, with correlation coefficients (r²) typically ≥ 0.99. d-nb.infobioline.org.brresearchgate.net
| Linearity Range (ng/mL) | Correlation Coefficient (r²) | Reference |
| 0.1 - 100.0 | ≥ 0.9975 | d-nb.inforesearchgate.net |
| 0.5 - 60.0 | ≥ 0.9994 | bioline.org.br |
| 0.200 - 30.361 | Not specified | itmedicalteam.pl |
| 0.71 - 71.28 | ≥ 0.99 | ubbcluj.ro |
| 0.47 - 42 | Not specified | researchgate.net |
Accuracy and Precision: Accuracy refers to how close the measured concentration is to the true value, while precision measures the reproducibility of the results. researchgate.net These are assessed by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) on the same day (intra-day) and on different days (inter-day). researchgate.net For bioanalytical methods, the accuracy should be within ±15% of the nominal concentration (±20% for the lower limit of quantitation, LLOQ), and the precision, expressed as the relative standard deviation (RSD), should be ≤15% (≤20% for the LLOQ). bioline.org.br
| Parameter | Concentration Level | Acceptance Criteria | Reported Values | Reference |
| Intra-day Precision (%RSD) | LLOQ, Low, Mid, High QC | ≤15% (≤20% for LLOQ) | 1.09% to 4.84% | researchgate.net |
| Inter-day Precision (%RSD) | LLOQ, Low, Mid, High QC | ≤15% (≤20% for LLOQ) | 1.75% to 7.68% | researchgate.net |
| Intra-day Accuracy (%) | LLOQ, Low, Mid, High QC | ±15% (±20% for LLOQ) | 101.21% to 106.67% | researchgate.net |
| Inter-day Accuracy (%) | LLOQ, Low, Mid, High QC | ±15% (±20% for LLOQ) | 97.94% to 104.79% | researchgate.net |
Evaluation of Extraction Efficiency and Recovery from Preclinical Biological Matrices
The efficiency of extracting a stable isotope-labeled internal standard from a biological matrix and its subsequent recovery are critical parameters in the validation of a bioanalytical method. These parameters ensure that the quantification of the target analyte is reliable and reproducible. The evaluation typically involves comparing the analytical response of the internal standard extracted from the matrix with the response of a non-extracted standard solution at the same concentration.
For this compound, this process would involve spiking known concentrations into preclinical biological matrices, such as rat or mouse plasma and tissue homogenates. The samples would then undergo an extraction procedure, commonly solid-phase extraction (SPE) or liquid-liquid extraction (LLE), followed by analysis, typically using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
The extraction recovery is calculated as the percentage of the peak area of the extracted internal standard relative to the peak area of a post-extraction spiked sample. Consistent and high recovery is desirable, although consistency across the concentration range is more critical than achieving 100% recovery.
Data on the extraction efficiency and recovery of this compound from preclinical matrices is not publicly available.
Table 3.3.2-1: Illustrative Table of Extraction Recovery of this compound from Preclinical Plasma (Note: This table is for illustrative purposes only, as no specific data was found.)
| Quality Control Level | Spiked Concentration (ng/mL) | Mean Peak Area (Extracted) | Mean Peak Area (Post-Spiked) | Mean Recovery (%) | % RSD |
|---|---|---|---|---|---|
| Low QC | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Medium QC | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| High QC | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
QC: Quality Control; RSD: Relative Standard Deviation
Stability Profiling of this compound as an Internal Standard in Research Samples
The stability of an internal standard within the biological matrix is paramount to ensure the accuracy of quantitative data, especially when samples are stored for extended periods or undergo various handling procedures before analysis. Stability studies are designed to evaluate the integrity of the internal standard under conditions that mimic those encountered during sample collection, storage, and processing.
Key stability assessments for a bioanalytical method include:
Freeze-Thaw Stability: Evaluates the stability after multiple cycles of freezing and thawing.
Bench-Top Stability: Assesses stability at room temperature for a period that reflects the sample handling time.
Long-Term Stability: Determines the stability of the internal standard in the matrix when stored at a specified temperature (e.g., -20°C or -80°C) for an extended duration.
Post-Preparative Stability: Evaluates the stability of the processed samples (extracts) while they await injection into the analytical instrument.
For this compound, these evaluations would be performed by analyzing the stability samples against a freshly prepared calibration curve and comparing the results to nominal concentrations. The internal standard would be considered stable if the deviation is within acceptable limits (typically ±15%).
Specific stability data for this compound in preclinical research samples has not been reported in the available literature.
Table 3.3.3-1: Illustrative Table of Stability of this compound in Preclinical Plasma (Note: This table is for illustrative purposes only, as no specific data was found.)
| Stability Condition | Storage Duration | Storage Temperature | Mean Concentration (ng/mL) | Accuracy (%) |
|---|---|---|---|---|
| Bench-Top | Data Not Available | Room Temperature | Data Not Available | Data Not Available |
| Freeze-Thaw | Data Not Available | -20°C / -80°C | Data Not Available | Data Not Available |
| Long-Term | Data Not Available | -80°C | Data Not Available | Data Not Available |
Application of Solifenacin 13c6 Succinate in Mechanistic Metabolism Research
In Vitro Studies for Elucidating Solifenacin (B1663824) Biotransformation Pathways
In vitro systems are fundamental in early drug metabolism research, providing a controlled environment to study biotransformation with fewer ethical and logistical constraints than animal studies.
Subcellular fractions, such as liver microsomes and S9 fractions, contain a high concentration of drug-metabolizing enzymes. When Solifenacin-13C6 Succinate (B1194679) is incubated with these fractions, it undergoes the same metabolic reactions as its unlabeled counterpart. The key advantage of the ¹³C₆-label is in the analysis stage. Using Liquid Chromatography-Mass Spectrometry (LC-MS), researchers can specifically search for pairs of signals separated by 6 Daltons (Da), representing the unlabeled metabolite and its stable isotope-labeled version. This "doublet" signature provides unequivocal confirmation that the detected molecule is a derivative of solifenacin, effectively eliminating false positives from the biological matrix or system components.
In such systems, Solifenacin-13C6 Succinate would be used to confirm the identity of known metabolites formed in vitro. Studies with unlabeled solifenacin in human hepatocytes have identified four primary metabolites: M2 (N-oxide form), M3 (4R-hydroxy form), M4 (4R-hydroxy-N-oxide form), and M5 (N-glucuronide form). tandfonline.com The use of the labeled compound would facilitate the rapid and confident identification of these same metabolites in microsomal incubations.
The metabolism of solifenacin is extensively mediated by the Cytochrome P450 (CYP) family of enzymes. ajpaonline.com CYP3A4 is the principal enzyme responsible for its elimination, though alternate pathways involving CYP1A1 and CYP2D6 also exist. nih.govfda.govdrugbank.com this compound is an ideal tool for dissecting the specific contributions of these enzymes.
Research methodologies include:
Recombinant Enzymes: Incubating this compound with individual, cDNA-expressed CYP isoenzymes (e.g., recombinant CYP3A4, CYP1A1, CYP2D6) allows for the direct measurement of which metabolites are formed by each specific enzyme.
Chemical Inhibition: In human liver microsomes, which contain a mixture of CYP enzymes, specific chemical inhibitors are used. For instance, a potent CYP3A4 inhibitor like ketoconazole (B1673606) would be added to an incubation with this compound. hpra.ie A significant reduction in the formation of a particular ¹³C₆-labeled metabolite in the presence of the inhibitor confirms the role of CYP3A4 in that metabolite's formation.
The stable isotope label ensures precise and sensitive quantification of the metabolites formed, even at low concentrations, without interference from the inhibitor or other matrix components. nih.gov This allows for a clear determination of which metabolic pathways are most significant. For example, the 4R-hydroxylation of the tetrahydroisoquinoline ring is known to be mediated by CYP3A4, CYP1A1, and CYP2D6. drugbank.com Using this compound with specific inhibitors can help quantify the relative contribution of each of these enzymes to this specific reaction.
Metabolic stability is a critical parameter that predicts a drug's half-life and clearance in the body. These studies are typically performed by incubating the compound with liver microsomes or hepatocytes and measuring the rate at which the parent drug disappears over time. By using this compound, the parent compound can be accurately quantified by LC-MS/MS, even in a complex biological matrix. The label serves as its own internal standard, improving the accuracy and reproducibility of the results. nih.gov The data generated, such as intrinsic clearance (CLint), can be used in preclinical models to predict hepatic clearance in vivo.
Table 1: Representative Data for In Vitro Metabolic Stability of this compound in Human Liver Microsomes
| Time (minutes) | % this compound Remaining |
| 0 | 100% |
| 5 | 85% |
| 15 | 62% |
| 30 | 38% |
| 60 | 15% |
| This table is illustrative of typical data obtained in such experiments and is not derived from a specific study on this compound. |
In Vivo Metabolic Profiling and Tracing in Preclinical Animal Models
In vivo studies in preclinical species like rats are essential to understand the full picture of a drug's Absorption, Distribution, Metabolism, and Excretion (ADME).
This compound is a valuable tool for modern ADME study designs. Traditionally, ADME studies use a radiolabeled compound (e.g., ¹⁴C-solifenacin) to trace all drug-related material. nih.gov However, stable isotope labels are increasingly used in "hybrid" or "double-tracer" studies. In such a design, a single oral dose might contain a mixture of ¹⁴C-solifenacin and unlabeled solifenacin, while a simultaneous intravenous microdose of this compound is administered. nih.gov
This sophisticated approach allows researchers to determine multiple key parameters from a single experiment:
Absolute Bioavailability: By comparing the plasma concentration of the orally administered unlabeled drug to the intravenously administered ¹³C₆-labeled drug.
Mass Balance: By tracking the excretion of the ¹⁴C label in urine and feces to determine the routes and extent of elimination.
Metabolite Profiling: By using the ¹⁴C radioactivity to detect all metabolites and the ¹³C₆ label to aid in the structural identification of those metabolites via mass spectrometry.
Following administration of this compound to a preclinical animal model such as the rat, biological samples (plasma, urine, and feces) are collected over time. scielo.brnih.gov These samples are then analyzed using high-resolution mass spectrometry. The data analysis workflow is significantly enhanced by the presence of the ¹³C₆ label. Analysts can specifically filter the vast amount of data to find mass signals corresponding to the labeled parent drug and any molecule carrying the same six-carbon label. This allows for the rapid pinpointing of potential metabolites against a complex background of endogenous molecules.
The major metabolites identified in human plasma and excreta have also been observed in preclinical species. tandfonline.comfda.gov These include the N-oxide of solifenacin, 4R-hydroxy solifenacin, and the 4R-hydroxy-N-oxide of solifenacin. fda.govhpra.ie In preclinical studies, the major metabolite found in feces is often 4R-hydroxy solifenacin. fda.gov The use of this compound would confirm the presence of these metabolites in the animal model and aid in the identification of any unique species-specific metabolic pathways.
Table 2: Known Metabolites of Solifenacin Detectable in Preclinical Species Using a ¹³C₆-Labeled Tracer
| Metabolite Name | Metabolic Reaction | Primary Mediating Enzyme |
| 4R-hydroxy solifenacin | Hydroxylation | CYP3A4, CYP1A1, CYP2D6 fda.govdrugbank.com |
| N-oxide of solifenacin | N-oxidation | Cytochrome P450 drugbank.com |
| 4R-hydroxy-N-oxide of solifenacin | Hydroxylation & N-oxidation | CYP3A4 tandfonline.comdrugbank.com |
| N-glucuronide of solifenacin | Glucuronidation | UGTs |
| This table summarizes known metabolic pathways of solifenacin that would be investigated using this compound. |
Quantitative Analysis of Metabolite Ratios and Excretion Pathways in Preclinical Models
Detailed Research Findings
Investigations into the absorption, distribution, metabolism, and excretion (ADME) of solifenacin have been conducted in several preclinical species, including mice, rats, and dogs. hpfb-dgpsa.ca These studies reveal significant differences in the primary routes of elimination between these animal models and humans.
In preclinical species, the elimination of solifenacin and its metabolites occurs predominantly through fecal and biliary excretion. hpfb-dgpsa.ca This indicates that after metabolism in the liver, the majority of the drug-related material is cleared through the bile into the gastrointestinal tract and subsequently excreted in the feces. This contrasts sharply with the elimination pathway in humans, where the primary route is renal, with approximately 69% of a radiolabeled dose recovered in the urine. hpfb-dgpsa.cahres.caastellas.com
While the primary excretion route has been established, specific quantitative data detailing the percentage of the administered dose recovered in urine versus feces for preclinical models is not extensively available in published literature. However, the qualitative data provides a clear picture of the metabolic fate in these species.
Interactive Data Tables
The following tables summarize the key findings from preclinical metabolism and excretion studies of solifenacin.
| Preclinical Species | Primary Excretion Route | Key Characteristics |
|---|---|---|
| Mouse | Fecal / Biliary hpfb-dgpsa.ca | Metabolite profile (M2, M3, M4, M5) is similar to humans. hpfb-dgpsa.ca |
| Rat | Fecal / Biliary hpfb-dgpsa.ca | Used in in-vivo studies demonstrating extensive metabolism. hpfb-dgpsa.ca |
| Dog | Fecal / Biliary hpfb-dgpsa.ca | Metabolite profile is similar to humans; M2 is the most abundant metabolite. hpfb-dgpsa.ca |
Table 1. Summary of Solifenacin Excretion Pathways in Preclinical Models.
| Metabolite Name | Pharmacological Activity | Found in Preclinical Models |
| 4R-hydroxy solifenacin | Active | Yes hpfb-dgpsa.cahres.ca |
| N-oxide of solifenacin | Inactive | Yes hpfb-dgpsa.cahres.ca |
| 4R-hydroxy-N-oxide of solifenacin | Inactive | Yes hpfb-dgpsa.ca |
| N-glucuronide of solifenacin | Inactive | Yes hres.caastellas.com |
Table 2. Major Metabolites of Solifenacin Identified in Preclinical and Human Studies.
Role of Solifenacin 13c6 Succinate in Advanced Preclinical Pharmacokinetic and Pharmacodynamic Research
Utilization as an Internal Standard in Preclinical Pharmacokinetic Studies
The primary application of Solifenacin-13C6 Succinate (B1194679) in preclinical research is its use as an internal standard (IS) in bioanalytical assays. symeres.com Stable isotope-labeled compounds are considered the gold standard for internal standards in quantitative mass spectrometry because they exhibit nearly identical chemical and physical properties—such as extraction recovery, ionization efficiency, and chromatographic retention time—to the unlabeled analyte being measured. youtube.com This ensures high accuracy and precision in the quantification of the parent drug in complex biological matrices. symeres.comyoutube.com
In preclinical animal models (e.g., mice, rats), accurate determination of a drug's absorption, distribution, metabolism, and excretion (ADME) is fundamental. moravek.commetsol.com Bioanalytical methods, typically Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), are developed to quantify solifenacin (B1663824) concentrations in plasma, tissue, and excreta samples collected over time. researchgate.net The inclusion of Solifenacin-13C6 Succinate as an internal standard corrects for variability during sample preparation and analysis. youtube.com
A study validating a high-performance liquid chromatography-tandem mass spectrometric (HPLC-MS/MS) method for solifenacin quantification in human plasma utilized a deuterated version, Solifenacin-d5, as the internal standard, demonstrating the principle of using stable isotope-labeled analogues for robust bioanalysis. researchgate.net this compound serves the same critical function. This precise quantification allows for the reliable calculation of key pharmacokinetic parameters that define the drug's behavior in the preclinical species.
Table 1: Key Preclinical Pharmacokinetic Parameters Determined Using this compound as an Internal Standard
| Parameter | Description | Importance in Preclinical Research |
|---|---|---|
| Cmax | Maximum observed plasma concentration | Indicates the peak exposure to the drug. |
| Tmax | Time to reach Cmax | Provides information on the rate of drug absorption. fda.gov |
| AUC | Area Under the plasma concentration-time Curve | Represents the total drug exposure over time. nih.gov |
| t½ | Elimination Half-life | The time required for the drug concentration to decrease by half, indicating how long the drug remains in the body. nih.govnih.gov |
| CL | Clearance | The volume of plasma cleared of the drug per unit of time, reflecting the efficiency of drug elimination processes. nih.gov |
| Vd | Volume of Distribution | An apparent volume into which the drug distributes in the body to produce the observed plasma concentration. fda.gov |
This is an interactive data table. You can sort and filter the data.
Microdosing studies involve administering sub-therapeutic doses of a drug to assess its pharmacokinetic profile early in development. youtube.comchemicalsknowledgehub.com These studies require highly sensitive bioanalytical methods to measure the very low concentrations of the drug in circulation. The use of a stable isotope-labeled internal standard like this compound is essential for achieving the required sensitivity and accuracy in these assays. chemicalsknowledgehub.com
Furthermore, stable isotope labeling can accelerate the drug development process. metsol.com By enabling multiplexed assays where different drug candidates (or a candidate and its metabolites) can be analyzed simultaneously, SIL compounds help to expedite preclinical PK screening. This allows researchers to quickly identify promising candidates with favorable pharmacokinetic properties for further development. metsol.com
Contributions to Theoretical Pharmacokinetic Modeling and Simulation (Preclinical Data Based)
Data generated from preclinical animal studies are foundational for building mathematical models that simulate a drug's behavior. The quality of these models is directly dependent on the accuracy of the input data, which is enhanced by the use of internal standards like this compound.
PBPK modeling is a sophisticated simulation technique that predicts drug ADME profiles in various species, including humans, based on a compound's physicochemical properties and in vitro data. nih.gov These models integrate physiological and biological data to simulate drug concentrations in different organs and tissues. nih.gov Preclinical PBPK models for solifenacin have been developed to understand its disposition and to predict pediatric dosing. fda.govfda.gov The plasma concentration data from animal studies, which serve to validate and refine these PBPK models, must be highly accurate. The use of this compound in the underlying bioanalysis ensures the high-quality data necessary for building robust and predictive PBPK models. nih.gov
Table 2: Typical Data Inputs for Preclinical PBPK Model Development
| Data Category | Specific Parameters | Source of Data |
|---|---|---|
| Compound-Specific | Molecular Weight, pKa, LogP, Solubility | In vitro measurement |
| Absorption | Permeability (e.g., Caco-2), Dissolution Rate | In vitro assays |
| Distribution | Plasma Protein Binding, Blood-to-Plasma Ratio | In vitro assays using plasma from preclinical species. fda.gov |
| Metabolism | Intrinsic Clearance (microsomes, hepatocytes) | In vitro metabolism studies (e.g., using liver microsomes). fda.gov |
| Elimination | Renal Clearance | Determined from preclinical in vivo studies. |
| In Vivo Data | Plasma concentration-time profiles | Preclinical animal studies, quantified using a validated bioanalytical method. |
This is an interactive data table. You can sort and filter the data.
Pharmacokinetic data from preclinical studies are analyzed using either non-compartmental analysis (NCA) or compartmental modeling. NCA provides key PK parameters (as listed in Table 1) directly from the concentration-time data without assuming a specific model structure. nih.gov Compartmental analysis involves fitting the data to specific models (e.g., one- or two-compartment models) to describe the drug's movement between different "compartments" in the body. Both methods rely on precise concentration measurements over time. The accuracy afforded by using this compound as an internal standard is paramount for the integrity of these analyses and the subsequent interpretation of the drug's behavior in preclinical species. nih.gov
Research into Preclinical Target Engagement and Pharmacodynamic Biomarker Quantification (Non-clinical)
Beyond pharmacokinetics, this compound has potential applications in understanding the relationship between drug concentration and its pharmacological effect (pharmacodynamics).
Target engagement is defined as the interaction of a drug with its intended biological target. researchgate.net Solifenacin is a competitive antagonist of muscarinic receptors, with a particular selectivity for the M3 receptor subtype, which mediates the contraction of the urinary bladder smooth muscle. fda.govfda.govfda.gov In preclinical research, this compound could be used in quantitative assays to measure the occupancy of M3 receptors in bladder tissue samples taken from dosed animals. By using mass spectrometry to differentiate between the labeled and endogenous ligands, researchers can quantify the extent to which the drug is bound to its target at therapeutic concentrations, providing a direct link between exposure and target engagement. researchgate.net
This approach can also extend to the quantification of pharmacodynamic biomarkers. For solifenacin, a relevant pharmacodynamic effect in animal models is the inhibition of bladder contractions. researchgate.net By accurately measuring the concentration of solifenacin in bladder tissue (using this compound as an IS) and correlating it with urodynamic measurements, researchers can build a more precise preclinical PK/PD model. This model helps to establish the relationship between drug concentration at the site of action and the resulting pharmacological response, which is crucial for predicting efficacy.
Broader Academic Applications and Methodological Innovations Utilizing Solifenacin 13c6 Succinate
Development of Reference Standards for Impurity Profiling and Quality Control Research of Solifenacin (B1663824)
In pharmaceutical research and manufacturing, ensuring the purity and quality of active pharmaceutical ingredients (APIs) is paramount. Solifenacin-13C6 Succinate (B1194679) is instrumental in the development of reference standards for this purpose. These standards are essential for the accurate identification and quantification of impurities that may arise during the synthesis, formulation, or storage of Solifenacin. synthinkchemicals.comsynzeal.com
Impurity profiling is a critical aspect of drug development and regulatory compliance. synthinkchemicals.com The presence of impurities, even in trace amounts, can impact the safety and efficacy of the final drug product. By using a stable, isotopically labeled internal standard like Solifenacin-13C6 Succinate, researchers can develop and validate highly sensitive and specific analytical methods for impurity detection. These methods are crucial for:
Method Validation: Ensuring that the analytical procedures used for quality control are accurate, precise, and reliable. synzeal.com
Stability Testing: Assessing how the quality of a drug substance or drug product varies with time under the influence of environmental factors such as temperature, humidity, and light.
Regulatory Submissions: Providing comprehensive data on impurities to regulatory agencies as part of the drug approval process. synthinkchemicals.com
The use of isotopically labeled standards helps to minimize matrix effects and variations in instrument response, leading to more accurate and reproducible results in quality control (QC) laboratories. synzeal.com
Table 1: Examples of Solifenacin Impurities and Related Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| Solifenacin Succinate - Impurity C | 1534326-81-2 | C₃₁H₂₈N₂O | 444.57 |
| Solifenacin Succinate - Impurity D | 2216750-52-4 | C₃₁H₂₈N₂O | 444.57 |
| Solifenacin Succinate - Impurity F | 774517-20-3 | C₂₃H₂₆N₂O₂ | 362.46 |
| Cis 2-(1,6-dimethylpiperidine-3-yl)propan-2-ol | 2057-26-3 | C₁₀H₂₁NO | 171.3 |
| Racemic Solifenacin Succinate | 2518398-14-4 | C₂₃H₂₆N₂O₂ : C₄H₆O₄ | 362.5 : 118.1 |
This table presents a selection of known impurities and related compounds of Solifenacin, for which reference standards are crucial for quality control.
Application in Isotope Dilution Mass Spectrometry for Absolute Quantification of Analytes in Research Matrices
Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that provides a high degree of accuracy and precision for the quantification of analytes in complex matrices. This compound is an ideal internal standard for IDMS-based assays.
In this method, a known amount of the isotopically labeled standard (this compound) is added to a sample containing the unlabeled analyte (Solifenacin). The labeled and unlabeled compounds are chemically identical and therefore exhibit the same behavior during sample preparation, chromatography, and ionization in the mass spectrometer.
The key advantage of IDMS is that the ratio of the labeled to the unlabeled compound is measured. This ratio is unaffected by variations in sample recovery or matrix effects, which can be significant sources of error in other quantification methods. This allows for the absolute quantification of Solifenacin in various research matrices, such as plasma, urine, and tissue samples, with high accuracy.
A sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) technique has been developed for the quantitation of solifenacin in human plasma, demonstrating linearity over a specific concentration range. ajol.info The accuracy and precision of such methods are critical for pharmacokinetic and bioavailability studies. ajol.info
Integration with Advanced Omics Technologies for Mechanistic Insights (e.g., Metabolomics, Proteomics)
The advent of "omics" technologies, such as metabolomics and proteomics, has revolutionized the study of biological systems. nih.gov These approaches allow for the comprehensive analysis of large numbers of metabolites and proteins, providing a global view of cellular processes. mdpi.commdpi.com this compound can be integrated into these advanced methodologies to gain deeper mechanistic insights into the drug's action and its effects on biological pathways.
Metabolomics: This field focuses on the global study of small molecules (metabolites) within a biological system. scielo.br Pharmacometabolomics, a sub-discipline, investigates how an individual's metabolic profile influences their response to a drug. scielo.br By using labeled Solifenacin, researchers can trace its metabolic fate and identify its various metabolites. A study on rat plasma using a pharmacometabolomics approach identified significant changes in 53 metabolites and 38 metabolic pathways following the administration of solifenacin succinate. scielo.brscielo.br This provides valuable information on the drug's mechanism of action and potential off-target effects.
Proteomics: This is the large-scale study of proteins, particularly their structures and functions. mdpi.commdpi.com Labeled compounds can be used in chemoproteomics to identify the protein targets of a drug. By attaching a reactive group to this compound, researchers can create a probe that binds to its target proteins. The isotopic label then allows for the identification and quantification of these proteins using mass spectrometry. This can help to elucidate the molecular mechanisms underlying the therapeutic effects and potential side effects of Solifenacin.
The integration of isotopically labeled compounds with omics technologies provides a powerful platform for systems-level investigations of drug action, contributing to a more comprehensive understanding of pharmacology and toxicology. nih.gov
Methodological Advancements in Chromatographic and Mass Spectrometric Techniques for Labeled Compounds
The analysis of isotopically labeled compounds like this compound has driven methodological advancements in both chromatography and mass spectrometry. The need for high sensitivity, selectivity, and resolution to distinguish between the labeled standard and the unlabeled analyte has spurred innovation in analytical instrumentation and techniques.
Chromatographic Techniques: Ultra-high-performance liquid chromatography (UHPLC) systems are often employed for their high resolution and speed, allowing for the efficient separation of Solifenacin from its metabolites and other matrix components. The development of novel stationary phases and column technologies has further enhanced the separation capabilities for complex biological samples.
Mass Spectrometric Techniques: High-resolution mass spectrometry (HRMS) platforms, such as Orbitrap and time-of-flight (TOF) mass spectrometers, are increasingly used for the analysis of labeled compounds. nih.gov These instruments provide accurate mass measurements, which aids in the confident identification of analytes and their metabolites. nih.gov Tandem mass spectrometry (MS/MS) techniques are essential for structural elucidation and for achieving the high selectivity required for quantitative analysis in complex matrices. The development of hybrid instruments, such as quadrupole time-of-flight (Q-TOF) mass spectrometers, combines the advantages of different mass analyzers to provide comprehensive analytical capabilities. nih.gov
These advancements in analytical technology, driven in part by the use of isotopically labeled standards, have significantly improved the ability of researchers to conduct detailed pharmacokinetic, metabolic, and mechanistic studies of pharmaceutical compounds.
Future Research Trajectories and Unanswered Scientific Questions for Solifenacin 13c6 Succinate
Exploration of Novel Synthetic Pathways for Enhanced Isotopic Purity and Cost-Effectiveness
The synthesis of isotopically labeled compounds like Solifenacin-13C6 Succinate (B1194679) is often a complex and costly endeavor. Future research will likely focus on developing more efficient and economical synthetic routes that also ensure high isotopic purity.
Current synthetic strategies for isotopically labeled molecules can be broadly categorized into two approaches: the use of isotopically enriched starting materials or the introduction of the isotopic label at a late stage of the synthesis. While the former can be straightforward, it is often expensive due to the high cost of the initial labeled precursors. The latter approach, known as late-stage functionalization, can be more cost-effective but presents challenges in achieving regioselectivity and high isotopic incorporation.
Emerging synthetic methodologies such as flow chemistry offer promising avenues for the synthesis of Solifenacin-13C6 Succinate. x-chemrx.com Flow chemistry provides precise control over reaction parameters like temperature, pressure, and reaction time, which can lead to higher yields, improved purity, and enhanced safety. x-chemrx.com The use of an on-demand ¹³CO₂ flow chamber, for instance, could provide better stoichiometric control and efficient incorporation of the ¹³C label. x-chemrx.com
A key challenge in isotopic labeling is achieving high isotopic purity , which is crucial for its use as an internal standard. Future research will need to focus on developing purification techniques that can effectively separate the desired ¹³C₆-labeled compound from its unlabeled and partially labeled counterparts. Techniques like preparative high-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) will likely be further optimized for this purpose.
The table below summarizes potential future synthetic strategies and their anticipated benefits.
| Synthetic Strategy | Potential Advantages | Key Research Focus |
| Flow Chemistry | Improved yield and purity, enhanced safety, better stoichiometric control. x-chemrx.com | Development of dedicated flow reactors for isotopic labeling of complex molecules. |
| Universal ¹³C₂ Building Blocks | Increased cost-effectiveness and atom economy. rsc.org | Design of synthetic routes for Solifenacin (B1663824) utilizing ¹³C₂ precursors. |
| Late-Stage Functionalization | Reduced cost of starting materials. | Optimization of reaction conditions for regioselective ¹³C labeling. |
| Advanced Purification Techniques | Higher isotopic purity of the final product. | Development of high-resolution preparative chromatography methods. |
Development of Automated and High-Throughput Bioanalytical Workflows
The demand for rapid and reliable bioanalysis in drug development necessitates the development of automated and high-throughput workflows for the quantification of Solifenacin using this compound as an internal standard.
Current bioanalytical methods, typically based on liquid chromatography-tandem mass spectrometry (LC-MS/MS), often involve manual and time-consuming sample preparation steps. palsystem.com These manual processes are prone to human error and can introduce variability in the results. palsystem.comAutomated sample preparation platforms, such as robotic liquid handlers, can significantly improve the reproducibility and throughput of bioanalytical assays. palsystem.comyoutube.com These systems can automate critical steps like protein precipitation, liquid-liquid extraction, and solid-phase extraction, minimizing manual intervention and ensuring consistency. palsystem.com
Future research will focus on integrating these automated sample preparation systems with LC-MS/MS instruments to create a seamless and fully automated workflow. shimadzu.com This integration would allow for the direct transfer of prepared samples from the robotic system to the autosampler of the LC-MS/MS, further reducing manual handling and potential for error. shimadzu.com
The development of high-throughput screening (HTS) methodologies is another key area of future research. nih.govresearchgate.netyoutube.com This involves the use of multiplexed assays and rapid analytical techniques to analyze a large number of samples in a short period. nih.govtechnologynetworks.com For Solifenacin analysis, this could involve the use of 96-well or 384-well plates for sample preparation and analysis, significantly increasing the throughput of pharmacokinetic studies. nih.gov
The table below outlines the components of a future automated bioanalytical workflow.
| Workflow Component | Technology | Benefit |
| Automated Sample Preparation | Robotic liquid handlers, automated solid-phase extraction. palsystem.comyoutube.com | Increased reproducibility, reduced human error, higher throughput. palsystem.com |
| Integrated LC-MS/MS | Direct coupling of automated prep stations with LC-MS/MS. shimadzu.com | Seamless workflow, minimized sample handling. shimadzu.com |
| High-Throughput Analysis | Multiplexed assays, rapid chromatography. nih.govtechnologynetworks.com | Faster turnaround times for large-scale studies. |
| Automated Data Processing | Advanced software for peak integration and quantification. | Reduced data analysis time and improved accuracy. |
Expanding Applications in Systems Pharmacology and Translational Research (Preclinical-to-Clinical Theoretical Linkages)
The use of this compound is currently centered on its role as an internal standard. However, future research could expand its application into the realms of systems pharmacology and translational research, providing deeper insights into the drug's mechanism of action and facilitating the transition from preclinical to clinical studies. researchgate.netnih.govyoutube.com
Systems pharmacology aims to understand the effects of drugs on biological systems as a whole. youtube.com By using this compound as a tracer, researchers could investigate the metabolic fate of Solifenacin in vivo, identifying and quantifying its metabolites with high accuracy. researchgate.netimmune-system-research.com This information can be used to build quantitative systems pharmacology (QSP) models that simulate the drug's absorption, distribution, metabolism, and excretion (ADME) properties. youtube.com These models can help predict the drug's efficacy and potential for drug-drug interactions, providing a more holistic understanding of its pharmacological profile.
In translational research , the goal is to bridge the gap between preclinical findings and clinical applications. tracercro.comcrownbio.compharmafeatures.com Stable isotope tracers like this compound can play a crucial role in this process. pharmafeatures.com For instance, microdosing studies in humans using ¹³C-labeled Solifenacin could provide early data on its pharmacokinetics and metabolism, which can then be compared with preclinical data to assess the translatability of animal models. tracercro.com This approach can help de-risk the drug development process and improve the predictability of clinical outcomes. crownbio.com
The theoretical linkages between preclinical and clinical research using this compound are summarized in the table below.
| Research Area | Application of this compound | Theoretical Preclinical-to-Clinical Linkage |
| Metabolite Profiling | As a tracer to identify and quantify metabolites. researchgate.net | Comparing metabolite profiles in preclinical species and humans to assess metabolic similarities and differences. |
| Pharmacokinetic Modeling | Generating data for the development of QSP models. youtube.com | Using preclinical QSP models to predict human pharmacokinetics and guide clinical trial design. |
| Microdosing Studies | As a tracer in early-phase human studies. tracercro.com | Validating the predictive power of preclinical models with early human data. |
| Target Engagement Studies | To quantify drug levels at the site of action. | Correlating target site concentrations with pharmacological effects in both preclinical and clinical settings. |
Addressing Challenges in the Quantification of Low-Abundance Metabolites Using Isotopic Tracers
A significant challenge in metabolic studies is the accurate quantification of low-abundance metabolites. The use of isotopic tracers like this compound can aid in this, but several hurdles remain to be addressed in future research.
One of the primary challenges is the natural abundance of ¹³C, which is approximately 1.1%. nih.govacs.org This natural abundance can interfere with the detection of the ¹³C-labeled tracer, particularly when the concentration of the metabolite is low. biorxiv.org Future research will need to focus on developing advanced data analysis algorithms that can accurately correct for the contribution of natural ¹³C isotopes to the mass spectrometry signal. nih.govbiorxiv.orgdntb.gov.ua
Another challenge is the sensitivity of the analytical instruments. While modern mass spectrometers are highly sensitive, detecting and quantifying trace levels of metabolites can still be difficult. mdpi.com The development of more sensitive mass spectrometry techniques, such as high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) with optimized fragmentation, will be crucial for improving the limits of detection for low-abundance metabolites. mdpi.com
Furthermore, the isotopic purity of the tracer itself can impact the accuracy of quantification. nih.gov Even small amounts of unlabeled or partially labeled impurities in the this compound standard can lead to inaccuracies in the measurement of the target analyte. As discussed in section 7.1, the development of synthetic and purification methods that yield highly pure isotopic standards is a critical area of future research.
The table below highlights the key challenges and potential future solutions in the quantification of low-abundance metabolites.
| Challenge | Description | Future Research Direction |
| Natural ¹³C Abundance | Interference from naturally occurring ¹³C isotopes can obscure the signal from the tracer. nih.govacs.orgbiorxiv.org | Development of sophisticated algorithms for natural abundance correction. biorxiv.orgdntb.gov.ua |
| Instrument Sensitivity | Difficulty in detecting and quantifying metabolites present at very low concentrations. mdpi.com | Advancement in high-resolution mass spectrometry and tandem MS techniques. mdpi.com |
| Isotopic Purity of Tracer | Impurities in the isotopic standard can lead to quantification errors. nih.gov | Improved synthetic and purification methods to achieve >99% isotopic purity. |
| Matrix Effects | Interference from other components in the biological sample can affect ionization efficiency. | Optimization of sample preparation techniques and chromatographic separation. |
Q & A
Q. What strategies ensure cross-validation of analytical methods for this compound across laboratories?
- Methodological Answer : Implement:
- Inter-laboratory studies with harmonized protocols (e.g., ISO 17025).
- Reference material exchange to calibrate instruments.
- Statistical equivalence testing (e.g., two one-sided t-tests) for method comparison.
Report %RSD for inter-day precision and bias (%) to quantify reproducibility . Data should be contextualized with prior validation studies to highlight innovations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
